2-(Benzo[d]thiazol-2-ylthio)ethanamine
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Overview
Description
2-(Benzo[d]thiazol-2-ylthio)ethanamine is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-ylthio)ethanamine can be achieved through various synthetic pathways. One common method involves the reaction of 2-mercaptobenzothiazole with ethylene diamine under specific conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale reactions using similar synthetic routes. The process may include steps like diazo-coupling, Knoevenagel condensation, and Biginelli reaction, among others. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-2-ylthio)ethanamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
2-(Benzo[d]thiazol-2-ylthio)ethanamine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other benzothiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role as an inhibitor of specific enzymes, such as protein tyrosine phosphatase 1B, which is a target for antidiabetic drugs.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-ylthio)ethanamine involves its interaction with specific molecular targets. For instance, as an inhibitor of protein tyrosine phosphatase 1B, it binds to the enzyme’s active site, preventing its normal function. This inhibition can lead to increased insulin sensitivity, making it a potential therapeutic agent for diabetes .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]thiazol-2-ylthio)acetohydrazide: Another benzothiazole derivative with similar biological activities.
2-(Benzo[d]thiazol-2-ylthio)acetamido derivatives: Known for their inhibitory effects on protein tyrosine phosphatase 1B.
2-(Benzo[d]thiazol-2-ylthio)ethanoxime esters: Studied for their anti-TMV (tobacco mosaic virus) activity.
Uniqueness
2-(Benzo[d]thiazol-2-ylthio)ethanamine is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its versatility in undergoing different chemical reactions and its wide range of applications in scientific research make it a valuable compound in both academic and industrial settings .
Properties
Molecular Formula |
C9H10N2S2 |
---|---|
Molecular Weight |
210.3 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)ethanamine |
InChI |
InChI=1S/C9H10N2S2/c10-5-6-12-9-11-7-3-1-2-4-8(7)13-9/h1-4H,5-6,10H2 |
InChI Key |
HAEMSEOXEUXNRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCN |
Origin of Product |
United States |
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